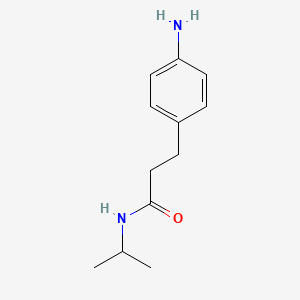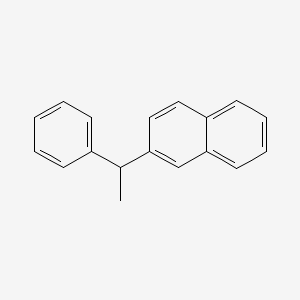![molecular formula C7H14O3 B12284935 Methyl 3-[(propan-2-yl)oxy]propanoate CAS No. 62599-53-5](/img/structure/B12284935.png)
Methyl 3-[(propan-2-yl)oxy]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide propanoïque, 3-(1-méthyléthoxy)-, ester méthylique est un composé organique de formule moléculaire C7H14O3. Il s'agit d'un ester dérivé de l'acide propanoïque et de l'alcool isopropylique. Les esters sont connus pour leurs odeurs agréables et sont souvent utilisés dans les parfums et les arômes.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
L'acide propanoïque, 3-(1-méthyléthoxy)-, ester méthylique peut être synthétisé par estérification de l'acide propanoïque avec de l'alcool isopropylique en présence d'un catalyseur acide fort tel que l'acide sulfurique. La réaction implique généralement un chauffage du mélange sous reflux pour conduire la réaction à son terme.
Méthodes de production industrielle
En milieu industriel, le processus d'estérification peut être mis à l'échelle en utilisant des réacteurs à écoulement continu. L'utilisation de catalyseurs tels que l'acide sulfurique ou l'acide p-toluènesulfonique peut améliorer la vitesse de réaction et le rendement. Le produit est ensuite purifié par distillation pour éliminer les matières de départ et les sous-produits non réagis.
Analyse Des Réactions Chimiques
Types de réactions
L'acide propanoïque, 3-(1-méthyléthoxy)-, ester méthylique subit plusieurs types de réactions chimiques, notamment :
Hydrolyse : L'ester peut être hydrolysé en acide propanoïque et en alcool isopropylique en présence d'eau et d'un catalyseur acide ou basique.
Transestérification : Il peut réagir avec d'autres alcools pour former différents esters.
Réduction : L'ester peut être réduit en alcool correspondant en utilisant des agents réducteurs tels que l'hydrure de lithium aluminium.
Réactifs et conditions courants
Hydrolyse : Conditions acides ou basiques avec de l'eau.
Transestérification : Alcools et catalyseurs acides ou basiques.
Réduction : Hydrure de lithium aluminium ou autres agents réducteurs forts.
Principaux produits formés
Hydrolyse : Acide propanoïque et alcool isopropylique.
Transestérification : Différents esters selon l'alcool utilisé.
Réduction : Alcool correspondant.
Applications De Recherche Scientifique
L'acide propanoïque, 3-(1-méthyléthoxy)-, ester méthylique a diverses applications en recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme solvant dans les réactions chimiques.
Biologie : Étudié pour ses effets potentiels sur les systèmes biologiques et son rôle dans les voies métaboliques.
Médecine : Enquête sur ses propriétés thérapeutiques potentielles et comme précurseur dans la synthèse de composés pharmaceutiques.
Industrie : Utilisé dans la production de parfums, d'arômes et comme intermédiaire dans la synthèse d'autres produits chimiques.
Mécanisme d'action
Le mécanisme d'action de l'acide propanoïque, 3-(1-méthyléthoxy)-, ester méthylique implique son interaction avec diverses cibles moléculaires et voies. En tant qu'ester, il peut subir une hydrolyse pour libérer de l'acide propanoïque et de l'alcool isopropylique, qui peuvent ensuite participer à diverses réactions biochimiques. Les cibles moléculaires et les voies spécifiques dépendent du contexte dans lequel le composé est utilisé.
Mécanisme D'action
The mechanism of action of propanoic acid, 3-(1-methylethoxy)-, methyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release propanoic acid and isopropyl alcohol, which can then participate in various biochemical reactions. The specific molecular targets and pathways depend on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires
Acétate de méthyle : Un ester de structure similaire mais dérivé de l'acide acétique et du méthanol.
Propanoate d'éthyle : Un ester dérivé de l'acide propanoïque et de l'éthanol.
Acétate d'isopropyle : Un ester dérivé de l'acide acétique et de l'alcool isopropylique.
Unicité
L'acide propanoïque, 3-(1-méthyléthoxy)-, ester méthylique est unique en raison de sa combinaison spécifique d'acide propanoïque et d'alcool isopropylique, ce qui lui confère des propriétés chimiques et physiques distinctes. Sa structure spécifique lui permet de participer à des réactions chimiques et à des applications uniques par rapport aux autres esters.
Propriétés
Numéro CAS |
62599-53-5 |
|---|---|
Formule moléculaire |
C7H14O3 |
Poids moléculaire |
146.18 g/mol |
Nom IUPAC |
methyl 3-propan-2-yloxypropanoate |
InChI |
InChI=1S/C7H14O3/c1-6(2)10-5-4-7(8)9-3/h6H,4-5H2,1-3H3 |
Clé InChI |
NOJJPZGRFJRYCY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Aminoethanol;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B12284859.png)

![6-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]-2-(pyrrolidine-2-carbonylamino)hexanoic acid](/img/structure/B12284877.png)
![benzhydryl 3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12284891.png)
![(S)-2-(4-[2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)-ethyl]-benzoylamino)-pentanedioicacid diethylester](/img/structure/B12284899.png)


![2,9-Diazaspiro[5.5]undecane](/img/structure/B12284908.png)


![1,7,9-trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione](/img/structure/B12284915.png)

![Olean-12-eno[2,3-c][1,2,5]oxadiazol-28-oic acid](/img/structure/B12284925.png)
![N-[(3S,4R,5R,6R)-4,5-Bis(phenylmethoxy)-6-[(phenylmethoxy)methyl]-3-piperidinyl]acetamide](/img/structure/B12284938.png)
